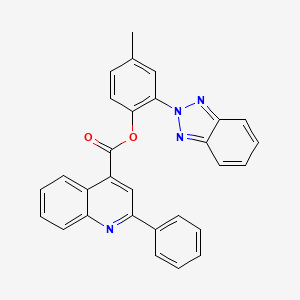![molecular formula C25H28BrN5O4 B10880219 N'-[(3E)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B10880219.png)
N'-[(3E)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(3E)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide is a complex organic compound featuring a variety of functional groups, including an indole core, a bromine substituent, and a hydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3E)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone or aldehyde.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine substituent at the 5-position.
Azepane Introduction: The azepane ring is introduced via nucleophilic substitution, where an azepane derivative reacts with the brominated indole.
Hydrazide Formation: The hydrazide moiety is formed by reacting the intermediate with hydrazine hydrate.
Final Coupling: The final step involves coupling the hydrazide intermediate with 4-methoxybenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core and the azepane ring.
Reduction: Reduction reactions can target the carbonyl groups and the imine linkage.
Substitution: The bromine substituent allows for various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
Medicinally, the compound could be explored for its potential therapeutic effects. Its indole core is a common motif in many pharmaceuticals, suggesting possible applications in treating diseases.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole core could engage in π-π stacking interactions, while the hydrazide moiety might form hydrogen bonds with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds like indomethacin and serotonin share the indole core.
Hydrazides: Isoniazid is a well-known hydrazide used in medicine.
Brominated Compounds: Brominated indoles are common in marine natural products.
Uniqueness
What sets N’-[(3E)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide apart is its combination of functional groups, which provides a unique set of chemical properties and potential applications. The presence of the azepane ring and the specific substitution pattern on the indole core are particularly distinctive.
Propriétés
Formule moléculaire |
C25H28BrN5O4 |
|---|---|
Poids moléculaire |
542.4 g/mol |
Nom IUPAC |
N-[1-(azepan-1-ylmethyl)-5-bromo-2-hydroxyindol-3-yl]imino-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide |
InChI |
InChI=1S/C25H28BrN5O4/c1-34-20-9-6-18(7-10-20)15-27-35-16-23(32)28-29-24-21-14-19(26)8-11-22(21)31(25(24)33)17-30-12-4-2-3-5-13-30/h6-11,14-15,33H,2-5,12-13,16-17H2,1H3/b27-15+,29-28? |
Clé InChI |
SGWYDRGQMLUOMA-YWIFTLRQSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=N/OCC(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCCCCC4)O |
SMILES canonique |
COC1=CC=C(C=C1)C=NOCC(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCCCCC4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(2E)-2-[(2E)-(2-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10880143.png)
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10880147.png)
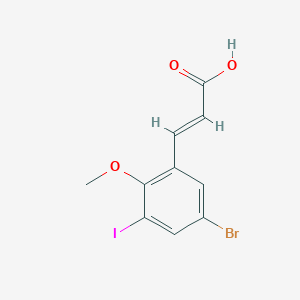
![1-[(4-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B10880156.png)
![1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10880157.png)
![{4-[2-Nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}(phenyl)methanone](/img/structure/B10880160.png)
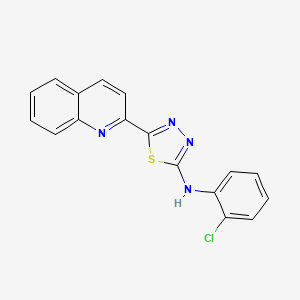
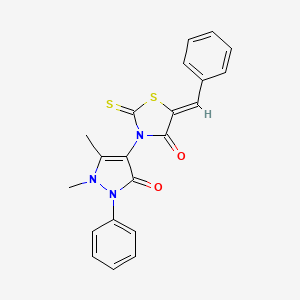
![2-{2-[3-(Thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole](/img/structure/B10880200.png)
![2-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B10880205.png)
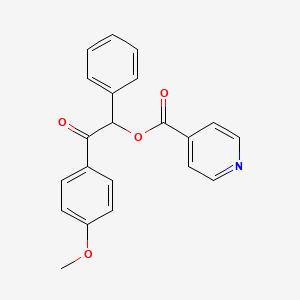
![1-(4-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10880213.png)
![Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10880214.png)
